(R)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
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Overview
Description
®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is a chiral compound with a pyridine ring substituted with a pyrrolidine group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pyrrolidine.
Reaction Conditions: The reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the starting materials, facilitating nucleophilic substitution.
Catalysts: Catalysts like palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of ®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyridine or pyrrolidine rings.
Substitution: Substituted pyridine derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine group may enhance binding affinity, while the nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile: The enantiomer of the compound, with similar but distinct biological activities.
6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile: The racemic mixture containing both ® and (S) enantiomers.
6-(Pyrrolidin-2-yl)pyridine: Lacks the nitrile group, resulting in different chemical properties and reactivity.
Uniqueness
®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This specificity makes it valuable in the development of chiral drugs and catalysts.
Properties
CAS No. |
1213083-78-3 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-[(2R)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m1/s1 |
InChI Key |
JWKZHLQOGHDSTJ-SECBINFHSA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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